molecular formula C6H9NO B2371344 3-Cyclopropyl-3-hydroxypropanenitrile CAS No. 1070966-41-4

3-Cyclopropyl-3-hydroxypropanenitrile

Cat. No. B2371344
CAS RN: 1070966-41-4
M. Wt: 111.144
InChI Key: NVNVUGNBYVUNHW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 1070966-41-4 . It has a molecular weight of 111.14 and its IUPAC name is 3-cyclopropyl-3-hydroxypropanenitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-3-hydroxypropanenitrile is represented by the formula C6H9NO . The InChI code for this compound is 1S/C6H9NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-3H2 .


Physical And Chemical Properties Analysis

3-Cyclopropyl-3-hydroxypropanenitrile is a liquid at room temperature . It has a boiling point of 273.0±13.0 C at 760 mmHg . The compound is stored at a temperature of 4C .

Scientific Research Applications

Enzyme Engineering for Precursor Synthesis

3-Cyclopropyl-3-hydroxypropanenitrile serves as a precursor in the synthesis of ruxolitinib, a medication used for certain blood disorders. A study by Cui et al. (2021) demonstrated the use of engineered carbonyl reductase for the efficient production of this compound, highlighting its significance in pharmaceutical synthesis (Cui et al., 2021).

Intermediate in Organic Synthesis

Yin-chu (2005) discussed the role of 3-Hydroxypropanenitrile, a related compound, as an intermediate in the organic synthesis of medicines, pesticides, and macromolecules, indicating the chemical's broad application in various domains (Shen Yin-chu, 2005).

Cyclopropyl Groups in Drug Molecules

The cyclopropyl group, a component of 3-Cyclopropyl-3-hydroxypropanenitrile, is increasingly used in drug development for transitioning candidates from preclinical to clinical stages. Talele (2016) highlighted the unique features of the cyclopropyl ring, such as its conformational rigidity and ability to stabilize neighboring charges, which are beneficial in medicinal chemistry (Talele, 2016).

Application in Biocatalysis

Nakagawa et al. (1997) achieved almost perfect enantio-differentiating hydrogenation using methyl 3-cyclopropyl-3-oxopropanoate, a compound closely related to 3-Cyclopropyl-3-hydroxypropanenitrile, demonstrating its potential in the field of biocatalysis (Nakagawa et al., 1997).

Role in Thermochemical Studies

Roux et al. (2007) conducted a thermochemical study of 3-hydroxypropanenitrile, a related compound, to understand its molecular and electronic structures. This study is crucial for understanding the physical and chemical properties of such compounds, which can be instrumental in various scientific applications (Roux et al., 2007).

Significance in Chemical Engineering

Jers et al. (2019) discussed the production of 3-Hydroxypropanoic Acid, a compound structurally related to 3-Cyclopropyl-3-hydroxypropanenitrile, emphasizing its use as a valuable platform chemical in bioplastic production and other industrial applications (Jers et al., 2019).

Safety and Hazards

The safety information for 3-Cyclopropyl-3-hydroxypropanenitrile includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

3-cyclopropyl-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNVUGNBYVUNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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